molecular formula C9H12O B13424881 1-Acetyl-4-methyl-1,3-cyclohexadiene

1-Acetyl-4-methyl-1,3-cyclohexadiene

Cat. No.: B13424881
M. Wt: 136.19 g/mol
InChI Key: DAQHQPFFHUIASX-UHFFFAOYSA-N
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Description

1-Acetyl-4-methyl-1,3-cyclohexadiene is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexadiene, featuring an acetyl group at the first position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methyl-1,3-cyclohexadiene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-methyl-1,3-cyclohexadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 4-methyl-1,3-cyclohexadiene-1-carboxylic acid.

    Reduction: Formation of 1-(4-methyl-1,3-cyclohexadien-1-yl)ethanol.

    Substitution: Formation of 1-acetyl-4-bromo-1,3-cyclohexadiene.

Scientific Research Applications

1-Acetyl-4-methyl-1,3-cyclohexadiene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures through cycloaddition reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-acetyl-4-methyl-1,3-cyclohexadiene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Acetyl-4-methylcyclohexene: Similar structure but lacks the conjugated diene system.

    4-Methyl-1,3-cyclohexadiene: Lacks the acetyl group, affecting its reactivity and applications.

    1,3-Cyclohexadiene: The parent compound without any substituents.

Uniqueness: 1-Acetyl-4-methyl-1,3-cyclohexadiene is unique due to the presence of both an acetyl and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-(4-methylcyclohexa-1,3-dien-1-yl)ethanone

InChI

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3,5H,4,6H2,1-2H3

InChI Key

DAQHQPFFHUIASX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(CC1)C(=O)C

Origin of Product

United States

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